molecular formula C17H14N6OS B11219752 N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Cat. No.: B11219752
M. Wt: 350.4 g/mol
InChI Key: CICMKCNAKVUYEZ-UHFFFAOYSA-N
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Description

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The thiophene-2-carbohydrazide moiety is then introduced via a condensation reaction with the pyrazolo[3,4-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It can be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and may have similar chemical properties.

Uniqueness

N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core and the thiophene-2-carbohydrazide moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C17H14N6OS/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)

InChI Key

CICMKCNAKVUYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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